ジベンジルジセレニド

概要

説明

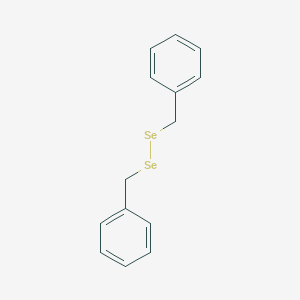

Dibenzyl diselenide is an organoselenium compound with the molecular formula C14H14Se2. It is characterized by the presence of two benzyl groups attached to a diselenide linkage.

科学的研究の応用

Anticancer Activity

Dibenzyl diselenide as an Antineoplastic Agent

Recent studies have highlighted the potential of dibenzyl diselenide as an effective anticancer agent. In a detailed investigation involving murine and human cancer cell lines, dibenzyl diselenide demonstrated significant growth inhibition and induced non-apoptotic cell death pathways. Specifically, it was found to inhibit pancreatic cancer growth both alone and in combination with other therapeutic agents. The study reported an IC50 value indicating the concentration at which 50% of the cancer cells were inhibited, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human pancreatic cells | 15 | Induces non-apoptotic cell death |

| Murine cancer model | 10 | Inhibits tumor growth |

Catalytic Applications

Synthesis and Catalysis

Dibenzyl diselenide has been identified as an effective catalyst in various organic transformations. Notably, it has been utilized in the Baeyer–Villiger oxidation of α,β-unsaturated ketones, showcasing its ability to facilitate reactions under mild conditions. This property is particularly advantageous for green chemistry applications where minimizing energy consumption is critical .

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Baeyer–Villiger oxidation | Dibenzyl diselenide | 85 |

| Transesterification of cellulose | Dibenzyl diselenide | 90 |

Antioxidant Properties

Dibenzyl diselenide exhibits antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its mechanism involves redox cycling, which can mitigate cellular damage caused by reactive oxygen species. This aspect has led to its investigation in dietary supplements aimed at cancer prevention .

Photochemical Applications

Light-Induced Reactions

Research has demonstrated that dibenzyl diselenide can undergo homolytic cleavage when exposed to X-ray or UV light, resulting in stable and metastable radicals. This property opens avenues for its application in photochemical processes, potentially leading to new materials with unique properties .

Material Science

Synthesis of Functional Materials

Dibenzyl diselenide has been employed in the synthesis of functional materials, particularly in the development of selenium-based polymers and nanocomposites. These materials exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage systems.

作用機序

Target of Action

Dibenzyl diselenide is a type of organoselenium compound . It has been reported to induce extracellular cysteine accumulation in murine macrophage RAW 264.7 cells and in differentiated human THP-1 monocytes . This suggests that its primary targets could be these cell types, particularly their cysteine-related metabolic pathways.

Mode of Action

It has been suggested that it may interact with its targets through redox signaling effects . These effects are accompanied by the down-regulation of the nuclear factor-κB (NF-κB), a transcription factor involved in pro-apoptotic pathways activated by reactive oxygen species (ROS) .

Biochemical Pathways

Dibenzyl diselenide likely affects the biochemical pathways related to cysteine metabolism and redox signaling . By inducing extracellular cysteine accumulation, it could influence the synthesis of proteins and other biomolecules that contain this amino acid. The down-regulation of NF-κB suggests that it may also impact the pathways leading to apoptosis, particularly those activated by ROS .

Pharmacokinetics

It is known to be used as a source of the phse unit in organic synthesis This suggests that it may be metabolized to release this unit, which could then be incorporated into various biomolecules

Result of Action

The result of dibenzyl diselenide’s action is likely multifaceted due to its potential effects on multiple biochemical pathways. Its induction of extracellular cysteine accumulation could lead to changes in protein synthesis and other metabolic processes . Its down-regulation of NF-κB could result in increased apoptosis, particularly in response to ROS .

生化学分析

Biochemical Properties

Dibenzyl diselenide interacts with various biomolecules, demonstrating glutathione peroxidase (GPx) activity in water . It is also used to introduce PhSe groups by reaction with a variety of nucleophiles, including enolates, enol silyl ethers, Grignard reagents, organolithium reagents, alkenes, and amines .

Cellular Effects

The effects of Dibenzyl diselenide on cells are significant. It exhibits strong thiol peroxidase-like (TPx) activity . This compound significantly inhibits iron (Fe)-induced thiobarbituric acid reactive species (TBARS) production in rat’s brain homogenate .

Molecular Mechanism

At the molecular level, Dibenzyl diselenide exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The X-ray structure of the most active compound showed non-bonded interaction between the selenium and the oxygen atom that are in close proximity and may be responsible for the increased antioxidant activity .

準備方法

Synthetic Routes and Reaction Conditions: Dibenzyl diselenide can be synthesized through several methods. One common approach involves the reaction of selenium with sodium hydroxide under phase transfer conditions to form sodium diselenide, which then reacts with benzyl halides to yield dibenzyl diselenide . Another method involves the treatment of alkyl halides with potassium selenocyanate followed by alkaline hydrolysis of the in situ generated alkyl selenocyanate .

Industrial Production Methods: Industrial production of dibenzyl diselenide typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of phase transfer catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: Dibenzyl diselenide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxides or selenones.

Reduction: It can be reduced to form selenols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reactions are often carried out in the presence of bases or under phase transfer conditions.

Major Products:

Oxidation: Selenoxides and selenones.

Reduction: Selenols.

Substitution: Various organoselenium compounds depending on the nucleophile used.

類似化合物との比較

- Diphenyl diselenide

- Diallyl diselenide

- Bis[3,5-bis(trifluoromethyl)phenyl] diselenide

Comparison: Dibenzyl diselenide is unique due to its specific structure and the presence of benzyl groups, which confer distinct chemical reactivity and biological activity. Compared to diphenyl diselenide, dibenzyl diselenide has different solubility and reactivity profiles, making it suitable for different applications. Diallyl diselenide, on the other hand, is more commonly studied for its anticancer properties .

生物活性

Dibenzyl diselenide (DBDS) is an organoselenium compound that has garnered attention for its various biological activities, including antioxidant, anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with DBDS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Dibenzyl diselenide has the chemical formula CHSe. It is characterized by two benzyl groups attached to selenium atoms. The compound is relatively lipophilic, which influences its bioavailability and interaction with biological systems.

Antioxidant Activity

DBDS exhibits significant antioxidant properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. The compound has been shown to increase the levels of glutathione and other endogenous antioxidants in various cell types.

Table 1: Antioxidant Activity of Dibenzyl Diselenide

| Study Reference | Model Organism | Dose (µM) | Effect on Oxidative Stress |

|---|---|---|---|

| Mice | 50 | Increased glutathione levels | |

| Human cells | 100 | Reduced lipid peroxidation | |

| Rat brain | 200 | Enhanced SOD activity |

Anticancer Properties

Dibenzyl diselenide has demonstrated potential in cancer prevention and treatment. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as NF-κB.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that DBDS inhibits the proliferation of several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC values for DBDS were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells, indicating its effectiveness at low concentrations.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of DBDS. It has been found to enhance neurotransmission of endogenous opioids, suggesting a role in mood regulation and anxiety reduction. Animal studies have shown that DBDS administration leads to increased selenium levels in the brain and a reduction in anxiety-like behaviors.

Table 2: Neuroprotective Effects of Dibenzyl Diselenide

| Study Reference | Model Organism | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Rats | 10 | Reduced anxiety-like behavior | |

| Mice | 20 | Improved cognitive function |

Antimicrobial Activity

DBDS exhibits antimicrobial properties against a range of bacteria and fungi. It has shown effectiveness in inhibiting biofilm formation by pathogenic microorganisms, which is crucial for preventing infections.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of DBDS against Staphylococcus aureus and Candida albicans. The results indicated that DBDS significantly inhibited biofilm formation at concentrations as low as 50 µM.

The biological activities of dibenzyl diselenide can be attributed to several mechanisms:

- Antioxidant Mechanism : DBDS enhances the expression of antioxidant enzymes, thereby reducing oxidative damage.

- Pro-apoptotic Activity : Induces apoptosis in cancer cells through caspase activation.

- Modulation of Signaling Pathways : Affects pathways involved in inflammation and cell survival, such as NF-κB.

- Microbial Interaction : Disrupts microbial biofilms by interacting with sulfhydryl groups in proteins.

特性

IUPAC Name |

(benzyldiselanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Se2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAVEDMFTNAZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se][Se]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163934 | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-82-2 | |

| Record name | Dibenzyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzyldiselanyl)methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

A: [] Dibenzyl diselenide exhibits its coke-inhibiting properties during the thermal cracking of jet fuel. At high temperatures, it reacts with iron on the reactor surface to form thermally stable M2Se. This species hinders the formation of filamentous coke, consequently reducing the deposition of amorphous and hydrogen-rich adsorptive cokes.

A: [] Yes, dibenzyl diselenide, along with other arylselenium compounds like benzeneselenol and diphenyl diselenide, can induce the accumulation of extracellular cysteine in murine macrophage RAW 264.7 cells and differentiated human THP-1 monocytes. This process is dependent on cystine and glucose and appears to involve the cystine/glutamate antiporter (Xc- transporter). Additionally, these compounds, including dibenzyl diselenide, can induce the expression of cellular thioredoxin reductase (TrxR), particularly on the cell surface.

ANone: Dibenzyl diselenide has the molecular formula C14H14Se2 and a molecular weight of 338.22 g/mol.

A: [, , ] Researchers utilize various spectroscopic techniques, including 1H NMR, 13C NMR, 77Se NMR, IR spectroscopy, and mass spectrometry, to characterize dibenzyl diselenide and elucidate its structure and properties.

A: [] Yes, researchers have successfully incorporated dibenzyl diselenide into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA). This encapsulation enhances its stability in aqueous environments and allows for applications requiring water solubility.

A: [] Dibenzyl diselenide acts as a starting material in the synthesis of trifluoromethaneselenenyl chloride. It reacts with trifluoromethyl iodide in the presence of sodium hydroxymethanesulfinate to form benzyl trifluoromethyl selenide. Subsequent cleavage of the benzyl-selenium bond with sulfuryl chloride yields the desired trifluoromethaneselenenyl chloride.

A: While the provided research papers do not delve deeply into computational studies of dibenzyl diselenide, DFT calculations were employed to understand the structural changes induced by X-ray irradiation and support the identification of BnSeSe• radical species. [] Further computational investigations could be valuable for exploring its reactivity, electronic properties, and potential applications.

A: [] Incorporating dibenzyl diselenide into block copolymer micelles of polystyrene-b-poly(acrylic acid) (PS-b-PAA) improves its stability and provides water solubility. This approach could be beneficial for applications requiring aqueous formulations of the compound.

A: [] Researchers use radiolabeling techniques with 14C-labeled dibenzyl diselenide and subsequent analysis of urine and fecal samples to understand its metabolic fate in rats. Atomic absorption spectrophotometry (AAS) is also utilized to measure selenium content in these samples.

A: [] Yes, hydrogen donors like tetralin and tetralone have been investigated as alternatives to dibenzyl diselenide for coking inhibition. While dibenzyl diselenide achieves a coking inhibition ratio of 56.3% at 300×10-6 mass fraction, tetralin/tetralone mixtures reach 53.5% inhibition at a 3% molar fraction. The choice between these alternatives would depend on the specific application and desired performance characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。